molecular formula C17H15BrN2O3S B2543990 4-((4-bromophenyl)sulfonyl)-N-methyl-2-(o-tolyl)oxazol-5-amine CAS No. 478171-37-8

4-((4-bromophenyl)sulfonyl)-N-methyl-2-(o-tolyl)oxazol-5-amine

Cat. No. B2543990
CAS RN: 478171-37-8
M. Wt: 407.28
InChI Key: ZSCBJSGCDRQGFW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of oxazole derivatives has been a subject of interest due to their potential applications in medicinal chemistry. In the context of the compound "4-((4-bromophenyl)sulfonyl)-N-methyl-2-(o-tolyl)oxazol-5-amine," we can refer to the synthesis strategies outlined in the provided papers. The first paper discusses the synthesis of extended oxazoles using a scaffold of 2-((phenylsulfonyl)methyl)-4,5-diphenyloxazole. This scaffold allows for synthetic elaboration at the 2-methylene position, leading to a variety of products including monoalkylated, dialkylated, and cyclic products with yields ranging from 47% to 97% . The synthesis involves the reaction of the α-sulfonyl anion with alkyl halides and a subsequent reductive desulfonylation optimized with a magnesium/mercuric chloride reagent system .

Molecular Structure Analysis

The molecular structure of oxazole derivatives is characterized by the presence of a five-membered heterocyclic ring containing oxygen and nitrogen atoms. The second paper provides insight into the structural characterization of new oxazole derivatives, which include a 4-[(4-bromophenyl)sulfonyl]phenyl fragment. These structures were assigned using various spectral methods such as NMR spectroscopy, FT-IR, MS, and UV-Vis, along with elemental analysis . The presence of substituents like the p-tolyl and m-xylyl groups in position 5 of the oxazole ring can significantly influence the electronic and steric properties of these molecules .

Chemical Reactions Analysis

The reactivity of oxazole derivatives is influenced by the substituents attached to the oxazole ring. The α-sulfonyl anion in the scaffold mentioned in the first paper is particularly reactive, allowing for the smooth reaction with diverse alkyl halides . The reductive desulfonylation step is crucial for obtaining desulfonylated products, which can be further modified or used in the synthesis of other compounds, such as the anti-inflammatory drug Oxaprozin .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives are determined by their molecular structure and the nature of their substituents. The second paper mentions the use of reversed-phase high-performance liquid chromatography to evaluate the purity of the synthesized compounds, which is an important aspect of their physical properties . Additionally, the cytotoxicity of these compounds was assessed using the Daphnia magna toxicological test, indicating their potential biological activity and relevance in the context of drug design and environmental impact .

Scientific Research Applications

Synthesis and Characterization of Sulfonyl Compounds

Sulfonyl aromatic compounds have been synthesized and characterized, demonstrating their potential in various scientific applications. For instance, sulfonyl aromatic alcohols have been identified as products formed by the electrolysis of the bisazo reactive dye Reactive Black 5, indicating their relevance in chemical synthesis and environmental studies (Elizalde-González et al., 2012). Similarly, sulfonyl-derived ligands and their transition metal complexes have been synthesized and characterized, showing moderate to significant antibacterial and antifungal activity, which highlights their potential in antimicrobial research (Chohan & Shad, 2011).

Catalytic and Biological Applications

Sulfonyl compounds have been explored for their catalytic and biological applications. Guanidinium-functionalized polymer electrolytes synthesized via activated fluorophenyl-amine reaction show precise control of cation functionality, underscoring their importance in polymer chemistry and material science (Kim et al., 2011). The design and synthesis of novel compounds containing sulfonyl moieties for antimicrobial action and antioxidant activity also reveal the wide range of applications in developing novel antimicrobial agents (Apostol et al., 2022).

Material Science and Environmental Applications

In material science and environmental applications, sulfonyl groups contribute to the development of novel materials and environmental solutions. For example, novel sulfonated thin-film composite nanofiltration membranes with improved water flux for dye treatment demonstrate the role of sulfonyl groups in enhancing membrane technology for water treatment (Liu et al., 2012).

properties

IUPAC Name

4-(4-bromophenyl)sulfonyl-N-methyl-2-(2-methylphenyl)-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O3S/c1-11-5-3-4-6-14(11)15-20-17(16(19-2)23-15)24(21,22)13-9-7-12(18)8-10-13/h3-10,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSCBJSGCDRQGFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=C(O2)NC)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-bromophenyl)sulfonyl)-N-methyl-2-(o-tolyl)oxazol-5-amine

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